molecular formula C33H54O8 B1459148 Timosaponin A1

Timosaponin A1

Cat. No.: B1459148
M. Wt: 578.8 g/mol
InChI Key: ZNEIIZNXGCIAAL-MYNIFUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Timosaponin A1, a flavonoid steroidal saponin isolated from Anemarrhena asphodeloides Bunge , has been found to interact with various targets. It’s worth noting that Timosaponin AIII, a similar compound, has been found to interact with targets such as VEGFR, X-linked inhibitor of apoptosis protein (XIAP), B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), thromboxane (Tx) A2 receptor, mTOR, NF-κB, COX-2, MMPs, acetylcholinesterase (AChE), and others . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, coagulation, and neuronal disorders .

Mode of Action

It has been suggested that this compound may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, Timosaponin AIII has been found to inhibit the activation of NF-κB and MAPK, which are involved in inflammation and cell proliferation .

Pharmacokinetics

It has been suggested that the bioavailability of similar compounds, such as timosaponin aiii, may be influenced by factors such as dosage form and route of administration .

Result of Action

This compound has been found to exert various molecular and cellular effects. For instance, it has been suggested to inhibit cell proliferation and migration, induce cell cycle arrest, and trigger cell death in various cancer cell lines . These effects are likely a result of this compound’s interaction with its targets and its influence on various cellular processes .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the processing of Anemarrhena asphodeloides Bunge, from which this compound is isolated, can affect the concentrations of active components, including this compound . Furthermore, factors such as pH, temperature, and the presence of other compounds can influence the stability and activity of this compound .

Biochemical Analysis

Biochemical Properties

Timosaponin A1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG) pathways . Additionally, this compound interacts with the epidermal growth factor receptor (EGFR) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, modulating cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound induces autophagy and apoptosis, leading to cell death . It also affects cell signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are critical for cell growth and survival . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, thereby enhancing cell survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits PDE5, resulting in elevated cGMP levels and activation of the cGMP/PKG signaling pathway . This pathway plays a crucial role in regulating cell growth, apoptosis, and other cellular functions. Additionally, this compound modulates the activity of the EGFR and PI3K/Akt pathways, leading to changes in cell proliferation, survival, and metabolism . This compound also induces autophagy by promoting the formation of autophagic vacuoles and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated form (LC3-II) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, maintaining its activity and potency . Prolonged exposure to this compound can lead to degradation and reduced efficacy . In in vitro studies, this compound has been shown to induce autophagy and apoptosis in a time-dependent manner, with early autophagic responses followed by apoptotic cell death . In in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of tumor growth and enhanced neuroprotection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and neuroprotective activities . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . In cancer models, this compound has been shown to inhibit tumor growth in a dose-dependent manner, with higher doses leading to greater inhibition of tumor proliferation and metastasis . Additionally, this compound has been found to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer’s disease .

Metabolic Pathways

This compound is involved in several metabolic pathways, including deglycosylation and oxidation reactions . In vivo studies have shown that this compound undergoes biotransformation in the liver and intestines, resulting in the formation of various metabolites . These metabolites are further processed and excreted through the urine and feces . This compound also interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits high efflux transport, which is mediated by transporters such as P-glycoprotein (P-gp) . This efflux transport limits the intracellular accumulation of this compound, affecting its bioavailability and efficacy . In animal models, this compound has been shown to distribute to various tissues, including the liver, kidneys, and brain . The distribution of this compound is influenced by factors such as tissue permeability, blood flow, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to the mitochondria, where it induces mitochondrial dysfunction and promotes the release of cytochrome c, leading to apoptosis . Additionally, this compound is involved in the formation of autophagic vacuoles, which are essential for the autophagic process . The localization of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEIIZNXGCIAAL-MYNIFUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research mentions that Timosaponin A1 was identified in thermally processed radishes. What is the significance of this finding in the context of food science and potentially enhancing the nutritional value of plant-based foods?

A1: The identification of this compound in thermally processed radishes is significant for several reasons []. Firstly, it demonstrates that thermal processing can induce the conversion of plant compounds into potentially more bioactive forms. While Tupistroside G was the dominant saponin in untreated radishes, thermal processing led to the emergence of this compound and Asparagoside A. This finding suggests that traditional food processing methods, such as pickling, could be optimized to enhance the presence of specific bioactive compounds like this compound.

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